molecular formula C26H24FN3O4 B11278278 Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B11278278
M. Wt: 461.5 g/mol
InChI Key: NHSRSEYCBFDPTA-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that features a benzoate ester functional group, a piperazine ring, and fluorophenyl and phenylcarbonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzoate Ester: The benzoate ester is formed through esterification, typically using methanol and a suitable acid catalyst.

    Coupling Reactions: The final compound is assembled through coupling reactions, such as amide bond formation, using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorophenyl and phenylcarbonyl groups play a crucial role in its binding affinity and specificity. The piperazine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
  • Methyl 3-{[(4-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
  • Methyl 3-{[(4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Uniqueness

Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This fluorine substitution can enhance the compound’s stability and biological activity compared to its analogs.

Properties

Molecular Formula

C26H24FN3O4

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C26H24FN3O4/c1-34-26(33)20-9-12-23(22(17-20)28-24(31)18-7-10-21(27)11-8-18)29-13-15-30(16-14-29)25(32)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,28,31)

InChI Key

NHSRSEYCBFDPTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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